Fmoc-D-β-高氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

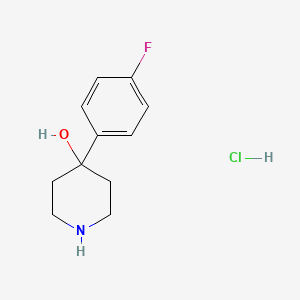

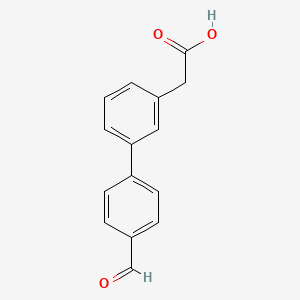

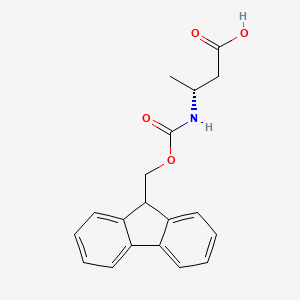

Fmoc-D-beta-homoalanine is a biochemical used in proteomics research . It has the molecular formula C19H19NO4 and a molecular weight of 325.36 .

Synthesis Analysis

Fmoc-D-beta-homoalanine can be synthesized from Fmoc-protected asparagine and glutamine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl-oxycarbonyl azide .Molecular Structure Analysis

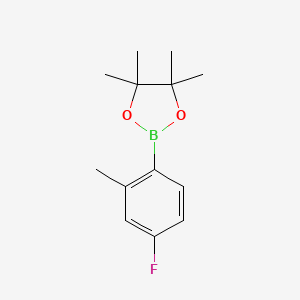

The molecular structure of Fmoc-D-beta-homoalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a beta-homoalanine . The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis

The Fmoc group in Fmoc-D-beta-homoalanine is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-D-beta-homoalanine is a white solid . It has a predicted density of 1.255 g/cm3 . Its boiling point is predicted to be 555.3°C . The compound is slightly soluble in chloroform, sparingly soluble in DMF, and slightly soluble in DMSO .科学研究应用

I conducted a search for scientific research applications of “Fmoc-D-beta-homoalanine”, also known as “Fmoc-D-3-Abu-OH”. However, detailed information on specific applications is limited in the search results. Below is a summary based on the available data:

Hydrogel Formation

“Fmoc-D-beta-homoalanine” compounds have been mentioned in relation to their ability to form supramolecular hydrogels . These hydrogels can be used as scaffold materials for cell culture, benefiting tissue engineering and regenerative medicine due to their biocompatibility and structural support for cell growth .

Proteomics Research

This compound is also used in proteomics research , which involves the study of proteomes and their functions. The Fmoc group protects the amino acids during synthesis, which is crucial for creating peptides and proteins with specific sequences for experimental purposes .

作用机制

Target of Action

Fmoc-D-beta-homoalanine, also known as Fmoc-D-3-Abu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amino groups of proteins. It serves as a protecting group for these amino groups during peptide synthesis .

Mode of Action

The Fmoc group acts as a base-labile protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the Solid Phase Peptide Synthesis (SPPS) process. This process is used to chemically synthesize peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine at the N-terminus during this process .

Pharmacokinetics

Its solubility has been reported in various solvents such as chloroform, dmf, and dmso .

Result of Action

The use of Fmoc-D-beta-homoalanine in peptide synthesis allows for the precise assembly of amino acids into specific peptide sequences. This is crucial in proteomics research, where understanding the structure and function of proteins is of primary importance .

Action Environment

The action of Fmoc-D-beta-homoalanine is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a basic environment . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The compound’s optical activity, a property important in stereochemistry, has been measured in chloroform .

安全和危害

未来方向

Fmoc-D-beta-homoalanine, like other Fmoc-protected amino acids, is a valuable resource for research in the post-genomic world. Its use in the synthesis of peptides, including ones of significant size and complexity, is expected to continue to be a major area of study . The development of more green chemical peptide synthesis processes is a potential future direction .

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-beta-homoalanine | |

CAS RN |

201864-71-3 |

Source

|

| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)